Octylsulfamic acid Octylsulfamic acid Octylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by an octyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of an octylsulfamate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1905976
InChI: InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H19NO3S
Molecular Weight: 209.31 g/mol

Octylsulfamic acid

CAS No.:

Cat. No.: VC1905976

Molecular Formula: C8H19NO3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

Octylsulfamic acid -

Specification

Molecular Formula C8H19NO3S
Molecular Weight 209.31 g/mol
IUPAC Name octylsulfamic acid
Standard InChI InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)
Standard InChI Key OGEUVWJPDIDHBN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCNS(=O)(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Octylsulfamic acid consists of a sulfamate group (–NH₂SO₃–) connected to an octyl chain (C₈H₁₇). Its molecular formula is C₈H₁₉NO₃S, with a molecular weight of 209.31 g/mol . The structure features a linear octyl chain attached to the oxygen atom of the sulfamate group, forming an ester bond.

The molecular structure can be precisely described using various chemical notations as presented in Table 1:

Notation TypeRepresentation for Octylsulfamic Acid
IUPAC Nameoctyl sulfamate
SMILESCCCCCCCCOS(=O)(=O)N
InChIInChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)
InChIKeyZXWAFSSPWCHAJT-UHFFFAOYSA-N

Table 1: Chemical identifiers for octylsulfamic acid

The structure presents a linear octyl chain connected to the sulfamate group, which contains a sulfur atom doubly bonded to two oxygen atoms and singly bonded to one oxygen (connected to the octyl chain) and one nitrogen atom (with two hydrogen atoms) . This arrangement is fundamentally different from octyl hydrogen sulfate, which contains an OH group instead of NH₂ bonded to the sulfur atom .

Physical Properties

The physical properties of octylsulfamic acid reflect its unique molecular structure, combining the characteristics of both the sulfamate group and the long alkyl chain. Table 2 summarizes the key physical properties of this compound:

PropertyValueNotes
Molecular Weight209.31 g/molComputed value
Physical StateNot explicitly documentedLikely a solid at room temperature
SolubilityLimited water solubilityPredicted based on octyl chain presence
Melting PointNot documented in literature-
Boiling PointNot documented in literature-

Table 2: Physical properties of octylsulfamic acid

The presence of the octyl chain significantly alters the physical characteristics compared to sulfamic acid (the parent compound). While sulfamic acid is highly water-soluble (146.8 g/L at 20°C) , octylsulfamic acid would be expected to have reduced water solubility due to the hydrophobic nature of the octyl chain.

Chemical Properties

The chemical behavior of octylsulfamic acid is influenced by both the sulfamate functional group and the octyl chain, resulting in a distinctive reactivity profile. The sulfamate group contributes acidic properties, while the octyl chain adds hydrophobic character to the molecule.

Several key chemical properties can be anticipated:

  • Acid-Base Behavior: Like its parent compound sulfamic acid, octylsulfamic acid would exhibit acidic properties, though potentially modified by the electron-donating effect of the octyl chain. For comparison, sulfamic acid has a pH of 1.2 in 10g/L aqueous solution .

  • Hydrolysis Susceptibility: The ester bond connecting the octyl chain to the sulfamate group can potentially undergo hydrolysis under acidic or basic conditions, potentially reverting to sulfamic acid and octanol.

  • Surface Activity: The amphiphilic structure suggests potential surfactant-like behavior, with the hydrophilic sulfamate head and hydrophobic octyl tail potentially enabling emulsification and surface tension reduction capabilities.

  • Complexation: The sulfamate group can potentially coordinate with metal ions, forming complexes of varying stability.

Application AreaPotential UsesRationale
Surface-Active AgentsEmulsifiers, wetting agentsAmphiphilic structure similar to other surfactants
Industrial CatalysisAcid catalysts for organic reactionsAcidic properties derived from sulfamate group
Chemical IntermediatesSynthesis of more complex moleculesReactive functional groups allow further derivatization
Specialty CoatingsSurface modifiers, adhesion promotersDual hydrophilic-hydrophobic character
Pharmaceutical ResearchPotential biological activitySome sulfamates show enzyme inhibitory effects

Table 3: Potential applications of octylsulfamic acid

For comparison, sodium octyl sulfate (ROSULfan O), the sodium salt of a structurally related compound (octyl hydrogen sulfate), is used as an anionic surfactant with moderate foaming properties and excellent wetting characteristics . It finds applications in the textile industry, oilfield operations, fire prevention, and as a wetting and foaming agent . The structural similarity suggests octylsulfamic acid might have comparable, yet distinct, properties suitable for specialized applications.

Comparison with Related Compounds

Understanding octylsulfamic acid in the context of related compounds provides valuable insights into its distinctive properties and potential applications. Table 4 presents a comparative analysis of octylsulfamic acid with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureReference
Octylsulfamic Acid (Octyl Sulfamate)C₈H₁₉NO₃S209.31NH₂ group bonded to sulfur
Sulfamic AcidH₃NO₃S97.09Parent compound without octyl chain
Octyl Hydrogen SulfateC₈H₁₈O₄S210.29OH group instead of NH₂ bonded to sulfur
Sodium Octyl SulfateC₈H₁₇NaO₄S232.27 (calculated)Sodium salt of octyl hydrogen sulfate

Table 4: Comparison of octylsulfamic acid with related compounds

The key structural difference between octylsulfamic acid and octyl hydrogen sulfate lies in the functional group attached to the sulfur atom: an amino group (NH₂) in octylsulfamic acid versus a hydroxyl group (OH) in octyl hydrogen sulfate . This difference significantly affects the acid-base properties, reactivity, and potential applications of these compounds.

Compared to its parent compound, sulfamic acid, the addition of the octyl chain in octylsulfamic acid dramatically alters its physical properties, likely reducing water solubility while enhancing interaction with hydrophobic media . This transformation from a highly water-soluble, inorganic-like acid to an amphiphilic organic molecule represents a fundamental change in chemical behavior.

Research Findings and Future Directions

  • Surfactant Technology: Investigation of the surface-active properties of octylsulfamic acid could reveal unique characteristics compared to conventional surfactants like sodium octyl sulfate. The presence of the sulfamate group instead of a sulfate might confer different micelle formation properties, critical micelle concentration values, and interfacial behaviors.

  • Catalytic Applications: Exploration of octylsulfamic acid as a potential heterogeneous or homogeneous catalyst in organic synthesis could reveal advantages in reactions requiring both acidic functionality and hydrophobic domains for substrate interaction.

  • Materials Science: Development of novel materials incorporating octylsulfamic acid as a functional component, potentially in surface coatings, polymer additives, or specialized membranes that benefit from its amphiphilic structure.

  • Pharmaceutical Research: Investigation of potential biological activities, particularly in contexts where both the sulfamate moiety and lipophilic properties might contribute to interactions with biological targets such as enzymes or cell membranes.

  • Green Chemistry: Development of sustainable and environmentally friendly synthetic routes for octylsulfamic acid production, potentially utilizing biobased octanol sources and safer reaction methodologies.

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